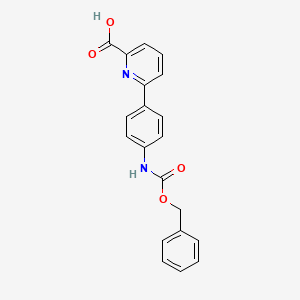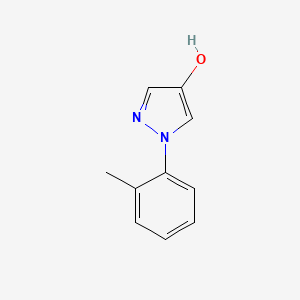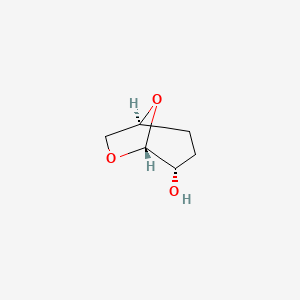
6-(4-Cbz-Aminopheny)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Cbz-Aminopheny)picolinic acid, also known as 6-Cbz-APA, is an organic compound with a molecular weight of 214.25 g/mol. It is a white solid with a melting point of 166-168°C and a boiling point of 240-243°C. 6-Cbz-APA is a derivative of the naturally occurring amino acid lysine and is used as a building block for peptide synthesis. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 6-(4-Cbz-Aminopheny)picolinic acid, 95% is not completely understood. However, it is believed that 6-(4-Cbz-Aminopheny)picolinic acid, 95% can form a hydrogen bond with lysine residues in proteins, which can affect the structure and function of the protein. Additionally, 6-(4-Cbz-Aminopheny)picolinic acid, 95% can form a covalent bond with lysine residues, which can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Cbz-Aminopheny)picolinic acid, 95% are not fully understood. However, it has been shown to inhibit protein-protein interactions and enzyme activity. Additionally, it has been shown to affect transcription factors and to have an effect on the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-Cbz-Aminopheny)picolinic acid, 95% in lab experiments include its low cost, its availability, and its ability to form hydrogen and covalent bonds with lysine residues in proteins. The limitations of using 6-(4-Cbz-Aminopheny)picolinic acid, 95% in lab experiments include its instability in aqueous solutions and its potential toxicity.
Direcciones Futuras
For research involving 6-(4-Cbz-Aminopheny)picolinic acid, 95% include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesis. Further research could also be conducted to investigate the potential toxicity of 6-(4-Cbz-Aminopheny)picolinic acid, 95% and to develop methods to reduce its toxicity. Lastly, research could be conducted to investigate the potential of 6-(4-Cbz-Aminopheny)picolinic acid, 95% as a therapeutic agent.
Métodos De Síntesis
6-(4-Cbz-Aminopheny)picolinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with ethylenediamine in the presence of a catalyst such as zinc chloride. This reaction yields a mixture of 6-(4-Cbz-Aminopheny)picolinic acid, 95% and its isomer, 4-Cbz-APA. The mixture can then be separated using column chromatography. Other methods of synthesis include the condensation of lysine with 4-chlorobenzaldehyde and the reaction of 4-chlorobenzaldehyde with a mixture of ethylenediamine and acetic anhydride.
Aplicaciones Científicas De Investigación
6-(4-Cbz-Aminopheny)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block for peptide synthesis. It has also been used in the synthesis of peptide-based inhibitors of protein-protein interactions, as well as in the synthesis of peptide-based inhibitors of enzyme activity. Additionally, 6-(4-Cbz-Aminopheny)picolinic acid, 95% has been used in the synthesis of peptide-based inhibitors of transcription factors.
Propiedades
IUPAC Name |
6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-8-4-7-17(22-18)15-9-11-16(12-10-15)21-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIHAARYITYJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)








